molecular formula C7H11ClO3 B1403931 Oxan-4-ylmethyl chloroformate CAS No. 1171967-42-2

Oxan-4-ylmethyl chloroformate

Cat. No. B1403931
M. Wt: 178.61 g/mol
InChI Key: RTLJEJIZQVVBJA-UHFFFAOYSA-N
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Description

Oxan-4-ylmethyl chloroformate is a chemical compound with the molecular formula C7H11CLO3 . It is also known by its IUPAC name, (tetrahydro-2h-pyran-4-yl)methyl carbonochloridate .


Molecular Structure Analysis

The molecular structure of Oxan-4-ylmethyl chloroformate consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molecular weight is 178.61 .


Chemical Reactions Analysis

Chloroformates, including Oxan-4-ylmethyl chloroformate, are known to be used in various chemical reactions. For instance, they are used in the synthesis of N-substituted ureas and isocyanates . They also play a role in the derivatization of metabolites for analysis by gas chromatography/mass spectrometry .


Physical And Chemical Properties Analysis

Oxan-4-ylmethyl chloroformate has a predicted boiling point of 239.1±13.0 °C and a predicted density of 1.191±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis and Spectroscopic Properties Oxan-4-ylmethyl chloroformate is used in the synthesis of complex compounds. For instance, the synthesis of rare-earth metal phthalocyaninates involves the use of chloroform as a solvent, showcasing its role in the formation of compounds with unique spectroscopic and luminescent properties (Erzunov et al., 2022).

  • Crystallization and Material Properties Enhancement In materials science, oxan-4-ylmethyl chloroformate derivatives can act as nucleators to enhance the crystallization behaviors of certain polymers, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanate) (PHBH). This demonstrates its potential in improving the mechanical performance and application range of biodegradable plastics (Xu et al., 2018).

  • Development of Novel Pharmaceuticals Oxan-4-ylmethyl chloroformate is involved in the synthesis of 1,3,4-oxadiazoles, which exhibit a wide range of activities like antibacterial and anti-inflammatory properties. This highlights its importance in the pharmaceutical industry for the development of new therapeutic agents (Somashekhar & Kotnal, 2020).

  • Photoluminescent and Electrochemical Properties Research shows that oxan-4-ylmethyl chloroformate derivatives can be utilized in the synthesis of materials with specific photoluminescent and electrochemical properties, which can be used in various technological applications, such as in optoelectronics and sensing devices (Han et al., 2010).

  • Optical and Nanotechnology Applications The compound has been used in the optical gating of synthetic ion channels, demonstrating its utility in the development of light-induced controlled release systems and sensing applications in nanotechnology (Ali et al., 2012).

  • Nonlinear Optical Properties The nonlinear optical absorption of novel chalcone derivative compounds, which involve oxan-4-ylmethyl chloroformate, has been studied. This has implications for their use in optical devices like optical limiters, highlighting their potential in photonics (Rahulan et al., 2014).

Safety And Hazards

Oxan-4-ylmethyl chloroformate is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

oxan-4-ylmethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c8-7(9)11-5-6-1-3-10-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLJEJIZQVVBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxan-4-ylmethyl chloroformate

CAS RN

1171967-42-2
Record name (oxan-4-yl)methyl carbonochloridate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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